2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide
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Overview
Description
2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, nitro, and benzothiazolyl groups
Preparation Methods
The synthesis of 2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide involves several steps. The general synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an oxidizing agent.
Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and trifluoromethyl-substituted amides. Compared to these compounds, 2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 2-Chloro-N-[2,2,2-trifluoro-1-(benzothiazolyl)amino]benzamide
- 2-Chloro-N-[2,2,2-trifluoro-1-(6-nitrobenzothiazolyl)amino]benzamide
- 2-Chloro-N-[2,2,2-trifluoro-1-(benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Biological Activity
2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide (CAS Number: 489414-77-9) is a synthetic compound with notable biological activities. Its molecular structure includes multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H9ClF6N4O3S, with a molecular weight of approximately 498.79 g/mol. The compound features a complex structure that includes:
- Chlorine and trifluoromethyl groups which enhance lipophilicity.
- Benzothiazole moiety known for its diverse biological activities.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiproliferative, and anticancer properties. The specific compound under investigation has shown promising results in various studies.
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related benzothiazole derivatives can inhibit cell proliferation in human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) with varying degrees of efficacy .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may:
- Interact with specific cellular pathways involved in cell cycle regulation and apoptosis.
- Inhibit key enzymes or proteins associated with tumor growth.
Synthesis and Evaluation
A recent study synthesized various benzothiazole derivatives and evaluated their biological activities. The synthesis involved reactions with aryl-isocyanates under controlled conditions to yield compounds with potent biological profiles .
Table 1: Summary of Antiproliferative Activities
Compound | Cell Line | IC50 (μM) | Remarks |
---|---|---|---|
22e | SK-Hep-1 | 5.84 | Moderate inhibition |
22g | MDA-MB-231 | 6.66 | Effective against breast cancer |
22h | NUGC-3 | 5.44 | Notable gastric cancer activity |
Properties
Molecular Formula |
C17H9ClF6N4O3S |
---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl]benzamide |
InChI |
InChI=1S/C17H9ClF6N4O3S/c18-10-4-2-1-3-9(10)13(29)26-15(16(19,20)21,17(22,23)24)27-14-25-11-6-5-8(28(30)31)7-12(11)32-14/h1-7H,(H,25,27)(H,26,29) |
InChI Key |
GQSJCRLCUJUQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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